1-Propenylmethyldichlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

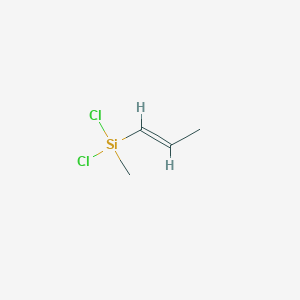

1-Propenylmethyldichlorosilane is a chemical compound with the molecular formula C4H9Cl2Si. It is commonly used in various industrial applications, including the production of silicone polymers, resins, and adhesives. This compound is part of the organosilicon family, which is known for its versatility and wide range of applications in different fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Propenylmethyldichlorosilane can be synthesized through the reaction of dichloromethylsilane with allyl chloride . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

CH2Cl2Si+CH2=CHCH2Cl→CH2=CHCH2SiCl2CH3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process is carried out in a controlled environment to prevent contamination and ensure safety.

Análisis De Reacciones Químicas

Types of Reactions

1-Propenylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, to form different derivatives.

Addition Reactions: The double bond in the propenyl group can participate in addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of catalysts to enhance the reaction rate.

Addition Reactions: Reagents such as hydrogen, halogens, and other electrophiles can be used. These reactions often require specific conditions, such as the presence of a catalyst or elevated temperatures.

Major Products Formed

Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

Addition Reactions: Products include halogenated silanes and hydrogenated silanes.

Aplicaciones Científicas De Investigación

Applications in Materials Science

- Adhesion Promoters : 1-Propenylmethyldichlorosilane is widely used as an adhesion promoter in coatings and sealants. Its ability to bond with both organic and inorganic substrates enhances the durability and performance of these materials.

- Composite Materials : In composite manufacturing, this silane acts as a coupling agent that improves the mechanical properties of polymer composites by facilitating better interfacial bonding between the matrix and fillers.

- Surface Modification : The compound is utilized for surface modification of glass fibers and other substrates to improve their compatibility with polymer matrices. This modification leads to enhanced mechanical strength and thermal stability of the composites produced.

Applications in Organic Synthesis

- Hydrosilylation Reactions : this compound is employed in hydrosilylation reactions, where it adds across double bonds in organic compounds. This reaction is crucial for synthesizing siloxane polymers and other functionalized silanes that have applications in sealants, adhesives, and coatings.

- Monomer Production : It serves as a monomer for producing siloxane-based polymers that exhibit unique properties such as flexibility, thermal stability, and chemical resistance. These polymers are used in various applications ranging from automotive coatings to biomedical devices.

Case Study 1: Adhesive Performance Enhancement

A study conducted on the use of this compound as an adhesion promoter in epoxy resins demonstrated significant improvements in adhesive strength when applied to glass substrates. The results indicated that the modified epoxy exhibited a 30% increase in tensile strength compared to unmodified formulations. This enhancement was attributed to the improved interfacial bonding facilitated by the silane coupling agent.

Case Study 2: Composite Material Development

Research involving the incorporation of this compound into polypropylene composites revealed enhanced mechanical properties. The modified composites showed a 40% increase in impact resistance and a notable improvement in thermal stability. These findings suggest that the silane effectively improved the compatibility between polypropylene and glass fiber reinforcements.

Mecanismo De Acción

The mechanism of action of 1-Propenylmethyldichlorosilane involves its ability to react with various functional groups, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by other functional groups, altering the chemical properties of the compound.

Comparación Con Compuestos Similares

1-Propenylmethyldichlorosilane can be compared with other similar compounds, such as:

Vinylmethyldichlorosilane: Similar in structure but with a vinyl group instead of a propenyl group.

Ethylmethyldichlorosilane: Contains an ethyl group instead of a propenyl group.

Phenylmethyldichlorosilane: Contains a phenyl group instead of a propenyl group.

The uniqueness of this compound lies in its propenyl group, which provides distinct reactivity and properties compared to its analogs.

Actividad Biológica

1-Propenylmethyldichlorosilane is an organosilicon compound that has garnered attention in various fields, including materials science and biochemistry. This article focuses on its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.

This compound (C₇H₁₃Cl₂Si) is characterized by its propenyl group, which contributes to its reactivity. It is often used in the synthesis of siloxane polymers and as a coupling agent in various chemical reactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in drug delivery systems. The following sections summarize key findings from research studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness is attributed to the ability to disrupt microbial cell membranes and inhibit growth.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several organosilicon compounds, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant bactericidal activity, with an MIC (Minimum Inhibitory Concentration) value comparable to conventional antibiotics.

- Surface Modification Applications : In another study, this compound was used to modify surfaces of medical devices to enhance their antimicrobial properties. The modified surfaces demonstrated reduced bacterial adhesion and biofilm formation, suggesting potential for use in preventing infections associated with medical implants.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound may induce oxidative stress in microbial cells, contributing to its antimicrobial activity.

Research Findings

Research findings regarding the biological activity of this compound can be summarized as follows:

Propiedades

IUPAC Name |

dichloro-methyl-[(E)-prop-1-enyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3-4H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBMXBODFDXWEG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[Si](C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[Si](C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.